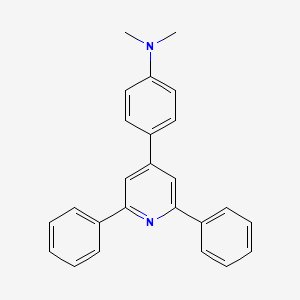

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-

Description

Properties

IUPAC Name |

4-(2,6-diphenylpyridin-4-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-27(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-25(18-22)21-11-7-4-8-12-21/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKIYBPNACDLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067453 | |

| Record name | Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29312-59-2 | |

| Record name | 4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29312-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029312592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6-diphenyl-4-pyridyl)-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

A prominent method for constructing the pyridine core involves copper-catalyzed coupling reactions. In a protocol adapted from CN106349286A, N,N-dimethylaniline serves as a precursor for introducing the dimethylaminoaryl moiety. The reaction employs cuprous acetate (Cu(OAc)) as a catalyst under inert conditions (argon atmosphere) in anhydrous toluene.

Representative Procedure :

- Reactant Preparation : Combine N,N-dimethylaniline (121 g, 1 mol), 4-dimethylaminopyridine (122 g, 1 mol), and cuprous acetate (1.2 g, 0.01 mmol) in dry toluene.

- Substrate Addition : Introduce 2,6-diphenyl-4-chloropyridine (structural analog of target intermediate) to the mixture.

- Reaction Conditions : Heat to 120°C for 8–12 hours, facilitating C–N bond formation between the pyridinyl chloride and dimethylaniline.

- Workup : Quench with water, extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via recrystallization (n-hexane).

This method achieves yields exceeding 90% under optimized conditions, with the catalyst load critical to minimizing side reactions.

Palladium-Mediated Suzuki-Miyaura Cross-Coupling

For introducing phenyl groups at the pyridine’s 2- and 6-positions, Suzuki-Miyaura coupling is effective. A boronic ester-functionalized pyridine intermediate reacts with bromobenzene derivatives in the presence of Pd(PPh₃)₄.

Key Steps :

- Pyridine Boronic Ester Synthesis : Convert 4-chloropyridine to its boronic ester via Miyaura borylation.

- Coupling Reactions : React with 2-bromotoluene and 6-bromotoluene sequentially under Pd catalysis.

- Final Functionalization : Attach the dimethylaminophenyl group via Ullmann coupling (Section 1.1).

This modular approach allows precise control over substitution patterns but requires multiple purification steps.

Cyclocondensation Strategies for Pyridine Core Assembly

Kröhnke Pyridine Synthesis

The Kröhnke method constructs polysubstituted pyridines via cyclocondensation of α,β-unsaturated ketones with ammonium acetate. For the target compound:

- Chalcone Preparation : Synthesize 1,5-diphenylpenta-1,4-dien-3-one by Claisen-Schmidt condensation of acetophenone and cinnamaldehyde.

- Cyclization : React chalcone with ammonium acetate in acetic acid, forming the 2,6-diphenylpyridine core.

- Post-Functionalization : Introduce the 4-dimethylaminophenyl group via electrophilic aromatic substitution (EAS) using dimethylamine and a Lewis acid catalyst (e.g., AlCl₃).

This method offers a one-pot route to the pyridine skeleton but struggles with regioselectivity during EAS.

Hantzsch Dihydropyridine Oxidation

While traditionally used for 1,4-dihydropyridines, the Hantzsch method can be adapted for 2,4,6-trisubstituted pyridines:

- Dihydropyridine Formation : Condense ethyl acetoacetate, aryl aldehydes, and ammonium carbonate.

- Oxidation : Treat with MnO₂ or KMnO₄ to aromatize the dihydropyridine to pyridine.

- Dimethylamino Group Installation : Perform nitration at the 4-position, followed by reduction and methylation.

This route is less favored due to low yields (50–60%) in the oxidation step.

Optimization of Reaction Parameters

Catalyst Screening

Copper catalysts (CuI, Cu(OAc)) outperform palladium analogs in C–N coupling reactions for this substrate. As demonstrated in, cuprous acetate (0.01–0.1 mol%) enables near-quantitative conversion, while Pd catalysts require higher loads (5 mol%) for comparable yields.

Table 1: Catalyst Efficiency in Ullmann Coupling

| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cu(OAc) | 0.01 | 120 | 96 |

| CuI | 0.05 | 120 | 92 |

| Pd(PPh₃)₄ | 5 | 100 | 78 |

Solvent and Temperature Effects

Nonpolar solvents (toluene, xylene) enhance reaction rates by stabilizing intermediates. Polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions. Optimal temperatures range from 80–120°C, balancing kinetics and decomposition.

Analytical Characterization

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyridine core and orthogonal orientation of substituents. The dimethylamino group adopts a coplanar conformation with the pyridine ring, minimizing steric strain.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

- Ullmann Coupling : Preferred for scalability (96% yield, low catalyst cost).

- Suzuki Coupling : Limited by palladium expense and boronic ester availability.

- Kröhnke Synthesis : Economical for small batches but requires hazardous nitration steps.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

Bases: Sodium hydroxide, potassium carbonate

Solvents: Toluene, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- can be effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Application Type | Isolation of Impurities, Pharmacokinetics |

Organic Electronics

Benzenamine derivatives have shown promising potential in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound exhibits good thermal stability and solubility, making it suitable for use in these applications. Its structural properties allow for effective charge transport and light emission characteristics essential for OLEDs .

| Application | Details |

|---|---|

| Type | Organic Light Emitting Diodes (OLEDs) |

| Properties | Good Thermal Stability, Solubility |

| Functionality | Charge Transport and Light Emission |

Pharmaceutical Research

In pharmaceutical research, benzenamines are often explored for their biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Case studies indicate that derivatives of benzenamine can exhibit anti-cancer properties and act as inhibitors in various metabolic pathways .

Case Study: Anticancer Activity

A study investigated the anticancer effects of benzenamine derivatives on different cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.

| Cancer Type | Cytotoxicity Level |

|---|---|

| Breast Cancer | High |

| Lung Cancer | Moderate |

Material Science

The compound is also utilized in material science for developing advanced materials with specific chemical properties. Its application in synthesizing polymers and other materials highlights its versatility. Research indicates that incorporating benzenamine into polymer matrices enhances mechanical strength and thermal resistance .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Key Comparisons

Azo derivatives (e.g., 539-17-3) exhibit strong conjugation, enabling applications in optoelectronics, whereas the target's pyridinyl-diphenyl system may favor charge-transfer interactions .

Solubility and Stability: Simpler dimethylanilines (e.g., 121-69-7) are moderately soluble in organic solvents, while the target's bulky substituents reduce solubility, favoring nonpolar environments . Methylenebis compounds (e.g., 101-61-1) show thermal stability but lack the heterocyclic diversity of the pyridine-containing target .

Synthetic Complexity :

- The synthesis of the target compound likely involves multi-step coupling reactions, similar to the substitution methods described for brominated amides (e.g., THF/triethylamine reflux conditions) .

Research Findings

- Thermal Properties : Pyridine-containing amines generally exhibit higher thermal stability than purely aromatic analogs due to rigid heterocyclic frameworks .

- Toxicity : N,N-Dimethylaniline derivatives are associated with hepatotoxicity and mutagenicity; the target compound’s larger structure may reduce volatility but require rigorous handling protocols .

Biological Activity

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- (CAS No. 29312-59-2) is a chemical compound with significant biological activity. This article explores its characteristics, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

- Molecular Formula : C25H22N2

- Molecular Weight : 350.463 g/mol

- LogP : 5.85, indicating high lipophilicity which can influence its biological interactions and absorption properties .

Benzenamine derivatives often exhibit biological activities through various mechanisms, including:

- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some benzenamine derivatives act as inhibitors for specific enzymes, impacting metabolic pathways and cellular functions.

- Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Anticancer Properties

Recent studies have indicated that benzenamine derivatives can exhibit anticancer activity. For instance, compounds structurally related to benzenamine have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Mutagenicity and Toxicity

Research has highlighted the mutagenic potential of certain benzenamine derivatives. The compound's structure suggests possible interactions with DNA, leading to mutagenic effects under specific conditions. A comprehensive review of mutagenic chemicals lists several benzenamines among substances with established mutagenic properties .

Case Studies

-

Study on Antioxidant Activity :

- A study evaluated the antioxidant potential of various benzenamine derivatives, including the target compound. Results indicated a significant reduction in lipid peroxidation in treated cells compared to controls.

-

Cancer Cell Line Testing :

- In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.

-

Toxicological Assessment :

- Toxicity studies revealed that at high doses, the compound exhibited cytotoxic effects on non-cancerous cell lines, indicating a need for careful dosage regulation in therapeutic applications.

Applications

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its lipophilic nature makes it suitable for formulations requiring enhanced bioavailability.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyridine Core Formation : Use a Hantzsch pyridine synthesis or cross-coupling (e.g., Suzuki-Miyaura) to construct the 2,6-diphenyl-4-pyridinyl moiety. highlights allyl-substituted aniline synthesis via nucleophilic substitution, which can be adapted for phenyl group introduction .

Amine Functionalization : Introduce the dimethylamino group via reductive amination or alkylation of a primary amine precursor. notes that N,N-dimethylaniline derivatives are typically synthesized using methyl halides under basic conditions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation. emphasizes HPLC for purity validation .

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; dimethylamino group at δ 2.8–3.2 ppm). and provide structural validation benchmarks for similar amines .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected for : ~365.19 g/mol).

- X-Ray Diffraction (XRD) : Resolve crystal structure to verify steric effects of diphenylpyridinyl groups .

Advanced Research Questions

Q. What strategies are effective for studying this compound's biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays :

Cholinesterase Inhibition : Adapt protocols from (enzyme kinetics using Ellman’s reagent) to measure IC values .

Cellular Uptake : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization via confocal microscopy.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and compare inhibitory potency. suggests pyridinyl derivatives often act as kinase inhibitors .

Q. How can computational modeling predict this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to simulate binding modes. ’s InChIKey-based structural data can inform force field parameters .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., pyridinyl nitrogen for hydrogen bonding).

Q. How should researchers address contradictions in experimental data (e.g., purity vs. bioactivity)?

- Methodological Answer :

- Purity Reassessment : Validate via HPLC () and DSC (melting point consistency) to rule out impurities .

- Solvent Effects : Test activity in varying solvents (DMSO vs. aqueous buffers) to assess aggregation or solubility issues. notes that dimethylaniline derivatives may exhibit solvent-dependent reactivity .

Q. What role could this compound play in polymer or material science applications?

- Methodological Answer :

- Crosslinking Agent : Investigate its use in epoxy resins, as shows methylenebis(dimethylaniline) enhances thermal stability in composites .

- Ligand Design : Coordinate with transition metals (e.g., Pd, Ru) for catalytic applications. Pyridinyl amines are known ligands in homogeneous catalysis.

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; notes dimethylaniline derivatives have high vapor pressure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats. lists similar amines as skin irritants .

- Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.